N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
Similar compounds have been shown to inhibit egfr, leading to decreased proliferation of cancer cells . The compound likely interacts with the active site of the EGFR, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
The inhibition of EGFR leads to a disruption in several key biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to decreased cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to have potent anticancer activities against several cancer cell lines, suggesting good bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cancer cells that overexpress EGFR . This leads to a potential therapeutic effect in cancers that are driven by EGFR overexpression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.
Introduction of the furan and thiophene groups: This step involves the functionalization of the imidazo[1,2-a]pyridine core using appropriate furan and thiophene derivatives under specific reaction conditions, such as metal-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-a]pyridine core and the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the imidazo[1,2-a]pyridine core can yield various amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.
Furan and thiophene derivatives: Compounds containing furan and thiophene rings with different functional groups.
Uniqueness
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the combination of its imidazo[1,2-a]pyridine core with both furan and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-18(22-8-3-2-6-17(22)20-14)19(23)21(11-15-7-10-25-13-15)12-16-5-4-9-24-16/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFIAUDILOQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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